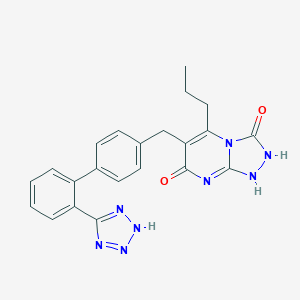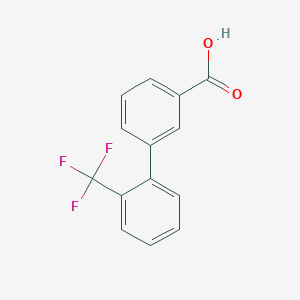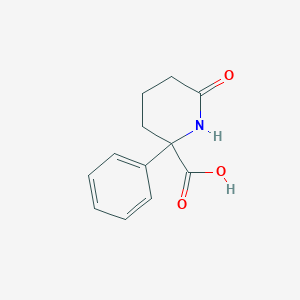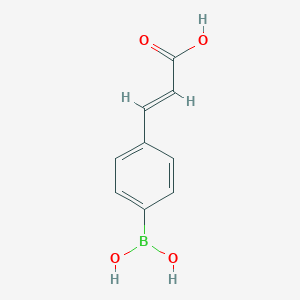
(1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, also known as TAK-915, is a novel small molecule compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood, but it is believed to work by enhancing the activity of a receptor in the brain called the NMDA receptor. The NMDA receptor is involved in the formation of new memories and is known to be impaired in Alzheimer's disease. By enhancing the activity of this receptor, (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- may improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to have other biochemical and physiological effects. For example, the compound has been found to increase the levels of a protein called brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain. (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has also been shown to increase the levels of a neurotransmitter called acetylcholine, which is important for memory and learning.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- for lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of this receptor in cognitive function and disease. However, one limitation of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is that it has only been tested in preclinical models of Alzheimer's disease, and its effects in humans are not yet known.
Future Directions
There are several future directions for the study of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One area of research is to investigate the effects of the compound in humans with Alzheimer's disease. Another area of research is to explore the potential of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- for the treatment of other cognitive disorders, such as schizophrenia and depression. Finally, researchers may also investigate the use of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- as a tool for studying the NMDA receptor and its role in cognitive function and disease.
Conclusion:
In conclusion, (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a novel small molecule compound that has shown promise for the treatment of cognitive disorders such as Alzheimer's disease. The compound works by enhancing the activity of the NMDA receptor in the brain, and has been shown to improve cognitive function in preclinical models of Alzheimer's disease. While there are still many questions to be answered about the effects of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in humans, the compound represents a promising avenue of research for the treatment of cognitive disorders.
Synthesis Methods
The synthesis of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves several steps, including the preparation of 1,2,4-triazolopyrimidine-3,7-dione, the synthesis of 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, and the final coupling reaction. The details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
(1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied in preclinical models of Alzheimer's disease. In a recent study, (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- was shown to improve cognitive function in a mouse model of Alzheimer's disease. The compound was also found to reduce the levels of amyloid-beta, a protein that is associated with the development of Alzheimer's disease, in the brains of these mice.
properties
CAS RN |
168152-72-5 |
|---|---|
Product Name |
(1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Molecular Formula |
C22H20N8O2 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-3,7-dione |
InChI |
InChI=1S/C22H20N8O2/c1-2-5-18-17(20(31)23-21-26-27-22(32)30(18)21)12-13-8-10-14(11-9-13)15-6-3-4-7-16(15)19-24-28-29-25-19/h3-4,6-11H,2,5,12H2,1H3,(H,27,32)(H,23,26,31)(H,24,25,28,29) |
InChI Key |
MGXXDVIOKXBGHT-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC1=C(C(=O)N=C2N1C(=O)NN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NNC(=O)N12)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES |
CCCC1=C(C(=O)N=C2N1C(=O)NN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
synonyms |
2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,5,7,8-tetr azabicyclo[4.3.0]nona-2,5-diene-4,9-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)









